molecular formula C13H12FNO2 B1328362 3-Fluoro-4-(2-methoxyphenoxy)aniline CAS No. 946663-94-1

3-Fluoro-4-(2-methoxyphenoxy)aniline

Cat. No.: B1328362
CAS No.: 946663-94-1
M. Wt: 233.24 g/mol
InChI Key: VGNXTTBOFQFYLM-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-methoxyphenoxy)aniline is an organic compound with the molecular formula C13H12FNO2 and a molecular weight of 233.24 g/mol . It is a specialty product often used in proteomics research . The compound features a fluorine atom, a methoxy group, and a phenoxy group attached to a phenylamine structure, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(2-methoxyphenoxy)aniline typically involves multiple steps:

    Nitration: The initial step often involves the nitration of a suitable precursor to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2-methoxyphenoxy)aniline can undergo several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines and alcohols.

Scientific Research Applications

3-Fluoro-4-(2-methoxyphenoxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-methoxyphenoxy)aniline involves its interaction with various molecular targets and pathways. The fluorine atom and methoxyphenoxy group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity to its targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(2-hydroxyphenoxy)phenylamine
  • 3-Fluoro-4-(2-ethoxyphenoxy)phenylamine
  • 3-Fluoro-4-(2-methylphenoxy)phenylamine

Uniqueness

3-Fluoro-4-(2-methoxyphenoxy)aniline is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable molecule in various research and industrial applications .

Properties

IUPAC Name

3-fluoro-4-(2-methoxyphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2/c1-16-12-4-2-3-5-13(12)17-11-7-6-9(15)8-10(11)14/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNXTTBOFQFYLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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